REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][c:7]2[cH:8][c:9]([C:15]([CH2:16][CH3:17])([OH:18])[CH2:19][CH3:20])[cH:10][cH:11][c:12]2[cH:13][cH:14]1.[CH3:21][c:22]1[cH:23][cH:24][cH:25][cH:26][c:27]1[OH:28].[CH3:29][CH2:30][O:31][C:32]([CH3:33])=[O:34]>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][c:7]2[cH:8][c:9]([C:15]([CH2:16][CH3:17])([CH2:19][CH3:20])[c:24]3[cH:23][c:22]([CH3:21])[c:27]([OH:28])[cH:26][cH:25]3)[cH:10][cH:11][c:12]2[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(O)(CC)c1ccc2ccc(C(=O)OC)cc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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CCC(CC)(c1ccc(O)c(C)c1)c1ccc2ccc(C(=O)OC)cc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |